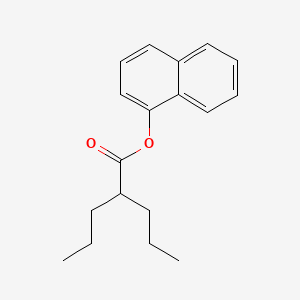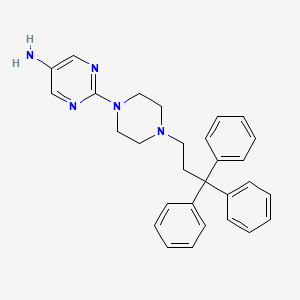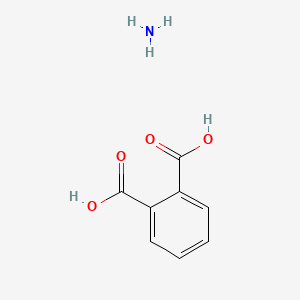
Phthalic acid, ammonium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phthalic acid, ammonium salt, is a chemical compound derived from phthalic acid. Phthalic acid itself is an aromatic dicarboxylic acid with the formula C6H4(CO2H)2. The ammonium salt form is created by neutralizing phthalic acid with ammonia. This compound is of interest due to its various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Phthalic acid, ammonium salt, can be synthesized by reacting phthalic acid with ammonia. The reaction typically involves heating phthalic acid with aqueous ammonia, resulting in the formation of the ammonium salt. Alternatively, phthalic anhydride can be used as a starting material, which is then treated with ammonia to yield the ammonium salt .
Industrial Production Methods: In industrial settings, phthalic acid is often produced by the catalytic oxidation of naphthalene or ortho-xylene to phthalic anhydride, followed by hydrolysis to obtain phthalic acid. The ammonium salt is then produced by neutralizing the acid with ammonia .
Chemical Reactions Analysis
Types of Reactions: Phthalic acid, ammonium salt, undergoes various chemical reactions, including:
Oxidation: Phthalic acid can be oxidized to form phthalic anhydride.
Reduction: Reduction reactions can convert phthalic acid derivatives into other useful compounds.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate or nitric acid can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution Reagents: Alkyl halides and bases like potassium hydroxide are often used in substitution reactions
Major Products Formed:
Phthalic Anhydride: Formed through oxidation.
Phthalimide: Formed by reacting phthalic anhydride with ammonia.
Various Esters: Formed by reacting phthalic acid with alcohols.
Scientific Research Applications
Phthalic acid, ammonium salt, has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds, including dyes and pigments.
Biology: Utilized in the study of metabolic pathways and enzyme reactions.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceuticals.
Industry: Employed in the production of plasticizers, resins, and other polymeric materials .
Mechanism of Action
The mechanism of action of phthalic acid, ammonium salt, involves its ability to participate in various chemical reactions due to the presence of carboxyl groups. These groups can form hydrogen bonds, undergo nucleophilic substitution, and participate in condensation reactions. The molecular targets and pathways involved depend on the specific application and the chemical environment .
Comparison with Similar Compounds
Phthalic acid, ammonium salt, can be compared with other similar compounds such as:
Isophthalic Acid: An isomer of phthalic acid with carboxyl groups in the 1,3-positions.
Terephthalic Acid: Another isomer with carboxyl groups in the 1,4-positions.
Phthalic Anhydride: The anhydride form of phthalic acid, used extensively in the chemical industry
Uniqueness: this compound, is unique due to its specific reactivity and the ability to form stable salts with ammonia. This makes it particularly useful in applications where controlled reactivity and stability are required.
Properties
CAS No. |
20450-76-4 |
|---|---|
Molecular Formula |
C8H9NO4 |
Molecular Weight |
183.16 g/mol |
IUPAC Name |
azane;phthalic acid |
InChI |
InChI=1S/C8H6O4.H3N/c9-7(10)5-3-1-2-4-6(5)8(11)12;/h1-4H,(H,9,10)(H,11,12);1H3 |
InChI Key |
OSKNUZYLXFBIHL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)C(=O)O.N |
Related CAS |
523-24-0 20450-76-4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


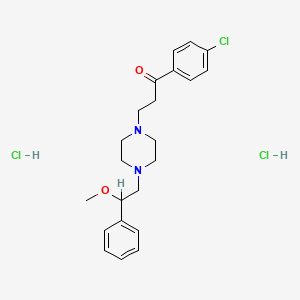



![Heptadecyl 3-[bis(2-chloroethyl)amino]-4-methylbenzoate](/img/structure/B14700297.png)
![2,3-Bis(4-methoxyphenyl)-1H-pyrrolo[2,3-B]pyridin-6-amine](/img/structure/B14700299.png)
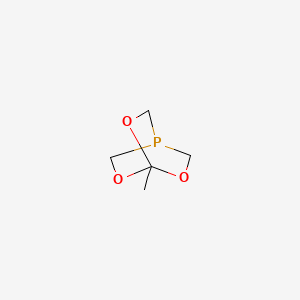
![2-Bromo-3-[(4-methylphenyl)sulfonyl]-2,3,4,5-tetrahydro-1h-3-benzazepin-1-one](/img/structure/B14700312.png)
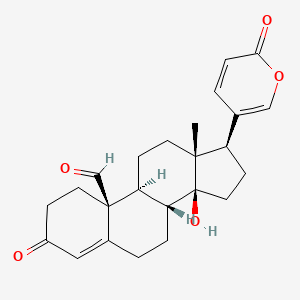
![5,9-dimethyl-14-propan-2-yl-13,16-dioxapentacyclo[8.6.0.01,15.04,9.012,14]hexadecane-5-carboxylic acid](/img/structure/B14700318.png)
![3H-Naphtho[1,8a-b]oxirene](/img/structure/B14700324.png)
